(E)-1-(benzo[d][1,3]dioxol-5-yl)-3-(quinolin-6-yl)prop-2-en-1-one
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Description
(E)-1-(benzo[d][1,3]dioxol-5-yl)-3-(quinolin-6-yl)prop-2-en-1-one is a useful research compound. Its molecular formula is C19H13NO3 and its molecular weight is 303.317. The purity is usually 95%.
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Biological Activity
(E)-1-(benzo[d][1,3]dioxol-5-yl)-3-(quinolin-6-yl)prop-2-en-1-one, with the CAS number 1241685-20-0, is a compound that has garnered attention for its potential biological activities, particularly in the realm of anticancer research. This article delves into its synthesis, biological properties, and mechanisms of action, supported by relevant studies and data.
Property | Value |
---|---|
Molecular Formula | C19H13NO3 |
Molecular Weight | 303.3 g/mol |
Structure | Chemical Structure |
Synthesis
The synthesis of this compound typically involves the condensation of benzo[d][1,3]dioxole derivatives with quinoline compounds. This reaction exploits the electrophilic properties of the quinoline nitrogen and the nucleophilic character of the dioxole moiety.
Anticancer Activity
Research has highlighted the anticancer potential of this compound through various studies:
- Cell Line Studies : In vitro studies have demonstrated that this compound exhibits significant cytotoxic effects against several cancer cell lines, including HepG2 (liver cancer), HCT116 (colon cancer), and MCF7 (breast cancer). The compound's IC50 values were found to be comparable or superior to those of established chemotherapeutics like doxorubicin .
-
Mechanism of Action : The anticancer mechanisms have been explored through:
- EGFR Inhibition : The compound has been shown to inhibit the epidermal growth factor receptor (EGFR), which is often overexpressed in various cancers.
- Apoptosis Induction : Annexin V-FITC assays indicate that treatment with this compound leads to increased apoptosis in cancer cells, suggesting it triggers programmed cell death pathways.
- Cell Cycle Arrest : Studies indicate that it causes G0/G1 phase arrest in treated cells, halting their proliferation.
Other Biological Activities
In addition to its anticancer properties, preliminary investigations suggest that this compound may possess antibacterial and antifungal activities, although detailed studies are still required to confirm these effects.
Study 1: Anticancer Efficacy
A recent study evaluated the efficacy of this compound alongside other benzo[d][1,3]dioxole derivatives. The results indicated that this compound exhibited a potent inhibitory effect on tumor growth in xenograft models, significantly reducing tumor size compared to controls .
Study 2: Mechanistic Insights
Another study focused on elucidating the molecular mechanisms underlying its anticancer effects. Researchers utilized molecular docking techniques to predict interactions with key proteins involved in cell survival pathways. The findings suggested strong binding affinity for Bcl-2 family proteins, indicating a potential mechanism for inducing apoptosis .
Properties
IUPAC Name |
(E)-1-(1,3-benzodioxol-5-yl)-3-quinolin-6-ylprop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13NO3/c21-17(15-5-8-18-19(11-15)23-12-22-18)7-4-13-3-6-16-14(10-13)2-1-9-20-16/h1-11H,12H2/b7-4+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBJIXORFSDCNJI-QPJJXVBHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)C=CC3=CC4=C(C=C3)N=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)/C=C/C3=CC4=C(C=C3)N=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.